({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine
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Overview
Description
({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is a complex organic compound that features a thiazepane ring, a thiophene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiazepane ring is then formed through a cyclization reaction involving the thiophene derivative and a suitable amine under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol: Shares the thiophene and sulfonyl groups but has a different ring structure.
1-((5-ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine: Similar sulfonyl and thiophene groups but different overall structure.
Uniqueness
({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is unique due to its combination of a thiazepane ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(5-ethylthiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S3/c1-4-13-6-7-14(20-13)21(17,18)16-8-5-9-19-11-12(16)10-15(2)3/h6-7,12H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXWVKQCRACER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCSCC2CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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